BenchChemオンラインストアへようこそ!

4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]-2,6-dimethylmorpholine

Cannabinoid receptor pharmacology Obesity research CB1 antagonist ligands

4‑[3‑(3,5‑dimethyl‑1H‑pyrazol‑1‑yl)‑4‑nitrophenyl]‑2,6‑dimethylmorpholine is a synthetic small‑molecule pyrazole‑morpholine hybrid (C₁₇H₂₂N₄O₃, MW 330.4 g/mol) that has been catalogued as a cannabinoid‑1 (CB1) receptor antagonist and as an agent that attenuates NMDA‑induced depolarisation in neonatal rat motoneurons. Its scaffold combines a 3,5‑dimethylpyrazole pharmacophore with a 2,6‑dimethylmorpholine ring, a topology that distinguishes it from simpler diarylpyrazole CB1 antagonists such as rimonabant.

Molecular Formula C17H22N4O3
Molecular Weight 330.4 g/mol
CAS No. 5679-57-2
Cat. No. B3939157
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]-2,6-dimethylmorpholine
CAS5679-57-2
Molecular FormulaC17H22N4O3
Molecular Weight330.4 g/mol
Structural Identifiers
SMILESCC1CN(CC(O1)C)C2=CC(=C(C=C2)[N+](=O)[O-])N3C(=CC(=N3)C)C
InChIInChI=1S/C17H22N4O3/c1-11-7-12(2)20(18-11)17-8-15(5-6-16(17)21(22)23)19-9-13(3)24-14(4)10-19/h5-8,13-14H,9-10H2,1-4H3
InChIKeySWGYVXYSYODBQX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Ready Profile of 4‑[3‑(3,5‑dimethyl‑1H‑pyrazol‑1‑yl)‑4‑nitrophenyl]‑2,6‑dimethylmorpholine (CAS 5679‑57‑2)


4‑[3‑(3,5‑dimethyl‑1H‑pyrazol‑1‑yl)‑4‑nitrophenyl]‑2,6‑dimethylmorpholine is a synthetic small‑molecule pyrazole‑morpholine hybrid (C₁₇H₂₂N₄O₃, MW 330.4 g/mol) that has been catalogued as a cannabinoid‑1 (CB1) receptor antagonist [1] and as an agent that attenuates NMDA‑induced depolarisation in neonatal rat motoneurons . Its scaffold combines a 3,5‑dimethylpyrazole pharmacophore with a 2,6‑dimethylmorpholine ring, a topology that distinguishes it from simpler diarylpyrazole CB1 antagonists such as rimonabant.

Why Generic Substitution of 4‑[3‑(3,5‑dimethyl‑1H‑pyrazol‑1‑yl)‑4‑nitrophenyl]‑2,6‑dimethylmorpholine Is Scientifically Unsupported


Although the CB1 antagonist landscape includes many pyrazole‑based ligands, the addition of a 2,6‑dimethylmorpholine moiety in the title compound creates a unique steric and electronic environment that cannot be replicated by simpler morpholine or piperidine analogues. Even within the same patent family, small structural changes can shift functional activity from pure antagonism to mixed agonist/antagonist profiles [1]. Therefore, substituting this compound with a generic “pyrazole CB1 antagonist” without considering the specific substitution pattern can lead to qualitatively different pharmacological outcomes.

Quantitative Evidence Differentiating 4‑[3‑(3,5‑dimethyl‑1H‑pyrazol‑1‑yl)‑4‑nitrophenyl]‑2,6‑dimethylmorpholine from Structural Analogues


CB1 Receptor Binding Affinity Compared to the Prototypical Antagonist Rimonabant

The target compound displaces [³H]CP‑55,940 from human CB1 receptors expressed in insect sf9 membranes with a Ki of 19.9 nM [1]. In contrast, the reference CB1 antagonist rimonabant (SR141716A) exhibits a Ki of approximately 1‑2 nM under comparable conditions [2]. This ~10–20‑fold lower affinity indicates that the title compound occupies a distinct potency tier among pyrazole‑morpholine CB1 ligands, which may be desirable for applications requiring moderate receptor occupancy rather than full blockade.

Cannabinoid receptor pharmacology Obesity research CB1 antagonist ligands

NMDA Receptor‑Mediated Depolarisation Attenuation at 50 µM

In a functional assay using neonatal rat motoneurons, the title compound at 50 µM concentration reduced NMDA‑induced depolarisation, producing a binary activity call of ‘1’ (active) . While the absence of a full concentration‑response curve prevents potency quantification, this qualitative signal contrasts with many pyrazole‑morpholine analogues that lack any reported NMDA‑modulatory activity [1].

Excitotoxicity Neuroprotection NMDA receptor modulation

Functional Selectivity: Antagonist vs. Agonist Profile at CB1 Receptors

The title compound is annotated as a CB1 antagonist [1]. However, closely related pyrazole‑morpholine analogues from the same chemical series display agonist activity at CB1 receptors (EC50 = 378 nM in [³⁵S]‑GTPγS binding) [2]. This functional dichotomy underscores that the 2,6‑dimethylmorpholine substitution pattern is a critical determinant of efficacy direction, not merely affinity. Procurement decisions based solely on scaffold similarity risk selecting a compound with the opposite functional effect.

Functional selectivity Biased signalling CB1 antagonist profiling

Evidence‑Grounded Application Scenarios for 4‑[3‑(3,5‑dimethyl‑1H‑pyrazol‑1‑yl)‑4‑nitrophenyl]‑2,6‑dimethylmorpholine


Moderate‑Affinity CB1 Antagonist Tool for Peripheral vs. Central Selectivity Studies

The compound’s Ki of 19.9 nM at human CB1 receptors [1] places it in a moderate‑affinity range that is useful for investigating peripherally restricted CB1 antagonism. Unlike high‑affinity antagonists (e.g., rimonabant, Ki ~1‑2 nM [2]), moderate‑affinity ligands can achieve dose‑dependent occupancy curves that favour peripheral tissue engagement while minimising central penetration. Researchers designing metabolic‑disorder models where CNS side effects must be controlled should request batch‑specific Ki data when ordering.

Dual‑Mechanism Probe for NMDA‑CB1 Cross‑Talk in Neuroprotection

The compound’s qualitatively documented activity against NMDA‑induced depolarisation [1], combined with its CB1 antagonist annotation, makes it a candidate probe for studying endocannabinoid‑glutamate crosstalk. Unlike CB1‑selective tools that lack NMDA modulation, this compound may allow dissection of convergent pathways in excitotoxicity models. Users should request the original assay protocol (ALA865636) when sourcing the compound to ensure experimental reproducibility.

Chemical‑Biology Reference for Pyrazole‑Morpholine Structure‑Activity Relationship (SAR) Studies

The 2,6‑dimethylmorpholine substitution pattern is a structurally distinctive feature that differentiates this compound from the more common 4‑unsubstituted or 4‑methyl‑piperidine pyrazole CB1 ligands. Medicinal chemistry teams exploring SAR around the morpholine ring can use this compound as a reference for steric and electronic effects at the morpholine nitrogen. The reported antagonist annotation [1] contrasts with agonist activity observed in close analogues [2], providing a well‑defined functional switch for SAR table assembly.

Quote Request

Request a Quote for 4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]-2,6-dimethylmorpholine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.